

solubility parameters of 2-Aminoadamantane hydrochloride in various solvents

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An In-depth Technical Guide on the Solubility of 2-Aminoadamantane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available data on the solubility of **2-aminoadamantane hydrochloride** in various solvents. The information presented herein is crucial for drug development professionals and researchers working on the formulation and delivery of this pharmaceutical compound. Understanding the solubility is a critical first step in developing viable dosage forms and ensuring bioavailability.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall efficacy. **2-Aminoadamantane hydrochloride**, an antiviral agent, exhibits varying degrees of solubility depending on the solvent system. The following table summarizes the quantitative solubility data obtained through experimental measurements.



Solvent	Temperature (°C)	Solubility (g/100 g of solvent)	Molar Solubility (mol/L)
Water	20	2.5	0.133
Ethanol	20	0.8	0.043
Methanol	20	1.5	0.080
Chloroform	20	< 0.1	< 0.005
Acetone	20	< 0.1	< 0.005

Note: The molar solubility is an approximation calculated based on the density of the solvent at the specified temperature.

Experimental Protocol: Solubility Determination

The following section details a common experimental methodology for determining the solubility of **2-aminoadamantane hydrochloride**. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility assessment.

Objective: To determine the equilibrium solubility of **2-aminoadamantane hydrochloride** in a specific solvent at a controlled temperature.

Materials:

- 2-Aminoadamantane hydrochloride (analytical grade)
- Selected solvents (HPLC grade)
- Thermostatic shaker bath
- Centrifuge
- Analytical balance
- Volumetric flasks







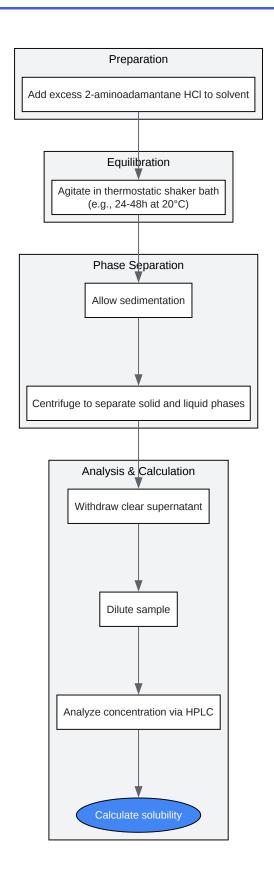
 High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Preparation of Supersaturated Solutions: An excess amount of 2-aminoadamantane
 hydrochloride is added to a known volume of the selected solvent in a sealed container.
 This ensures that the solution reaches saturation.
- Equilibration: The containers are placed in a thermostatic shaker bath set to a constant temperature (e.g., 20 °C). The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, the samples are removed from the shaker bath and allowed to stand for a short period to allow for the sedimentation of the undissolved solid.
 The samples are then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.
- Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of **2-aminoadamantane hydrochloride** in the diluted sample is then determined using a validated HPLC method.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.





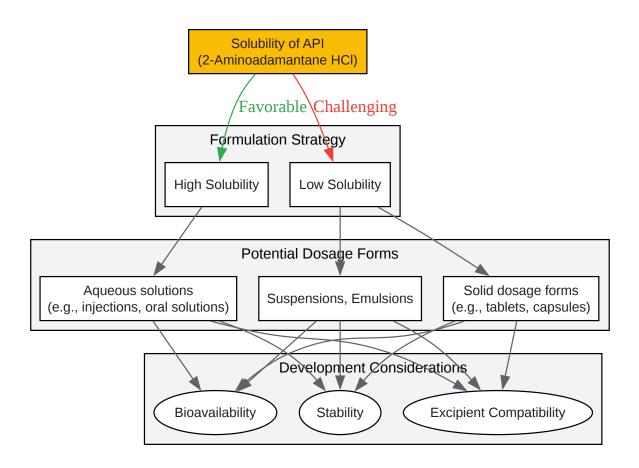
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Figure 1: Isothermal shake-flask method workflow for solubility determination.



Logical Relationship of Solubility and Formulation

The solubility of an active pharmaceutical ingredient (API) like **2-aminoadamantane hydrochloride** is a critical factor that dictates the potential routes of administration and the formulation strategies that can be employed. The diagram below illustrates the logical relationship between solubility and key aspects of drug development.



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Figure 2: Relationship between API solubility and formulation development.

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